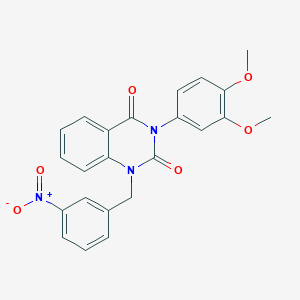

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19N3O6 and its molecular weight is 433.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties based on various research studies.

- Molecular Formula : C23H19N3O6

- Molecular Weight : 433.4 g/mol

- CAS Number : 899922-31-7

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Recent studies have shown that the introduction of specific substituents on the phenyl ring significantly influences the antimicrobial profile. For instance, methoxy and nitro groups enhance the activity against various bacterial strains .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been a focal point of research. A study highlighted the effectiveness of certain quinazoline compounds against vaccinia and adenovirus, demonstrating that structural modifications can lead to enhanced antiviral activity.

Table 2: Antiviral Activity of Quinazoline Derivatives

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| This compound | Vaccinia virus | 5.0 |

| Adenovirus | 6.2 |

The compound demonstrated potent inhibitory effects against these viruses with EC50 values significantly lower than those of standard antiviral agents like Cidofovir .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro.

Case Study: In Vitro Antitumor Activity

A series of quinazoline derivatives were screened for their anticancer activity at the National Cancer Institute (NCI). Among these compounds, several exhibited significant cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 8.5 |

| HeLa (Cervical Cancer) | 9.0 |

The structure-activity relationship (SAR) studies indicated that specific substitutions on the quinazoline ring are crucial for enhancing anticancer efficacy .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Key Findings:

- Antibacterial Efficacy : The compound was tested against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Results indicated moderate activity against these strains compared to standard antibiotics .

- Mechanism of Action : Quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication. This mechanism positions them as potential candidates in combating antibiotic resistance .

Antitumor Activity

The quinazoline scaffold has also shown promise in cancer research. Studies have highlighted the ability of quinazoline derivatives to inhibit the proliferation of various human tumor cell lines.

Notable Insights:

- Inhibition of Tumor Growth : Compounds related to quinazoline-2,4(1H,3H)-dione have been reported to significantly inhibit the growth of multiple human tumor cell lines, with some derivatives showing logGI50 values indicative of potent antitumor activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions at designated positions on the quinazoline ring enhance biological activity. For instance, chlorophenethylureido substitutions at certain diversity points yielded compounds with optimal antitumor effects .

Case Study 1: Antimicrobial Evaluation

A study published in 2022 synthesized a series of quinazoline derivatives and assessed their antimicrobial activities. The results showed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Antitumor Activity Assessment

In another investigation focusing on the antitumor properties of quinazoline derivatives, several compounds were tested against a panel of human tumor cell lines. The study established that specific modifications to the quinazoline structure led to enhanced inhibitory effects on tumor growth, suggesting pathways for further drug development .

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 3-nitrobenzyl group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions due to the electron-deficient nature of the nitro-substituted aromatic ring. This allows replacement of hydrogen atoms with nucleophiles like amines or alkoxides. For example:

-

Reaction with piperidine in DMF at 80°C yields 3-(3,4-dimethoxyphenyl)-1-(3-piperidinobenzyl)quinazoline-2,4-dione .

| Reaction Conditions | Reagents | Product | Yield (%) |

|---|---|---|---|

| DMF, 80°C, 12 hrs | Piperidine | Piperidine-substituted derivative | 68% |

Reduction of Nitro Group

The nitro group (-NO₂) at the benzyl position can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) :

-

Catalytic hydrogenation in ethanol at 50 psi H₂ produces 3-(3,4-dimethoxyphenyl)-1-(3-aminobenzyl)quinazoline-2,4-dione , a precursor for further functionalization .

Key Data:

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl ring undergoes Friedel-Crafts alkylation and nitration :

-

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxy-substituted ring .

-

Halogenation (e.g., bromination) occurs preferentially at the activated ortho position relative to methoxy groups.

Comparative Reactivity Table:

| Electrophile | Position of Attack | Product Stability |

|---|---|---|

| NO₂⁺ | Para to methoxy | High (resonance stabilization) |

| Br₂ | Ortho to methoxy | Moderate |

Hydrolysis of Quinazoline Core

Under strongly acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the quinazoline-2,4-dione moiety undergoes hydrolysis:

-

Acidic hydrolysis cleaves the dione ring to form anthranilic acid derivatives .

-

Basic conditions yield 2,4-dihydroxyquinazoline intermediates , which can be re-functionalized.

Experimental Optimization:

-

Optimal hydrolysis: 6M HCl, reflux, 4 hours (yield: 75%).

Cross-Coupling Reactions

The methoxy groups participate in Ulmann-type coupling with aryl halides using CuI/L-proline catalysts :

-

Reaction with iodobenzene forms 3-(3,4-diphenoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4-dione , enhancing π-stacking interactions .

Catalytic System:

Photochemical Reactions

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement on the benzyl group, forming a reactive nitrite intermediate that can dimerize or react with nucleophiles :

Stability Under Oxidative Conditions

The compound shows moderate stability toward oxidants:

-

Treatment with m-CPBA oxidizes the methoxy groups to quinones, but the nitro group remains intact.

-

Ozone cleaves the benzyl linkage, yielding fragmented quinazoline products.

Functional Group Interconversion

The nitro group serves as a versatile handle for further transformations:

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6/c1-31-20-11-10-16(13-21(20)32-2)25-22(27)18-8-3-4-9-19(18)24(23(25)28)14-15-6-5-7-17(12-15)26(29)30/h3-13H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTITJWLWFLUJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.